molecular formula C51H59K3N4O13S4 B12389824 sulfo-Cy7.5 amine

sulfo-Cy7.5 amine

Cat. No.: B12389824
M. Wt: 1181.6 g/mol
InChI Key: JEEUGINRPZHJMZ-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cy7.5 amine is synthesized by introducing sulfonate groups to the cyanine dye structure, which increases its water solubility. The amine functionality of this compound can react with carboxyl groups to form covalent bonds . The synthesis involves the reaction of Cyanine 7.5 with sulfonating agents under controlled conditions to introduce the sulfonate groups .

Industrial Production Methods

In industrial settings, this compound is produced by scaling up the laboratory synthesis methods. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy7.5 amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are conjugates of this compound with various biomolecules such as proteins and antibodies. These conjugates are used for tracking the location and dynamic changes of biomolecules in biological samples .

Mechanism of Action

Sulfo-Cy7.5 amine exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, allowing it to be used as a fluorescent marker. The amine group of this compound can form covalent bonds with biomolecules, enabling the tracking of their location and dynamic changes in biological samples . The sulfonate groups increase the water solubility of the compound, making it suitable for use in aqueous environments .

Comparison with Similar Compounds

Properties

Molecular Formula

C51H59K3N4O13S4

Molecular Weight

1181.6 g/mol

IUPAC Name

tripotassium;(2Z)-3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C51H62N4O13S4.3K/c1-50(2)45(54(5)41-21-19-37-39(48(41)50)29-35(69(57,58)59)31-43(37)71(63,64)65)23-17-33-14-13-15-34(28-33)18-24-46-51(3,4)49-40-30-36(70(60,61)62)32-44(72(66,67)68)38(40)20-22-42(49)55(46)27-12-8-9-16-47(56)53-26-11-7-6-10-25-52;;;/h17-24,28-32H,6-16,25-27,52H2,1-5H3,(H4-,53,56,57,58,59,60,61,62,63,64,65,66,67,68);;;/q;3*+1/p-3

InChI Key

JEEUGINRPZHJMZ-UHFFFAOYSA-K

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)NCCCCCCN)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCCCCN)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+]

Origin of Product

United States

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